molecular formula C13H21NO3S B12760174 J43NT74Jxx CAS No. 207740-39-4

J43NT74Jxx

Cat. No.: B12760174
CAS No.: 207740-39-4
M. Wt: 271.38 g/mol
InChI Key: ASTNLROMDNGJLS-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of J43NT74Jxx involves several synthetic routes and reaction conditions. One common method includes the use of substituted bridge ring inhibitors, which are synthesized through a series of chemical reactions involving specific reagents and catalysts . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

J43NT74Jxx: undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

J43NT74Jxx: has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is being investigated for its potential therapeutic applications, particularly in the treatment of certain diseases. Additionally, this compound has industrial applications, including its use in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of J43NT74Jxx involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific application and context .

Properties

CAS No.

207740-39-4

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

N-[2-(2,5-dimethoxy-4-propylsulfanylphenyl)ethyl]hydroxylamine

InChI

InChI=1S/C13H21NO3S/c1-4-7-18-13-9-11(16-2)10(5-6-14-15)8-12(13)17-3/h8-9,14-15H,4-7H2,1-3H3

InChI Key

ASTNLROMDNGJLS-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=C(C(=C1)OC)CCNO)OC

Origin of Product

United States

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